molecular formula C9H8Cl2F2 B13696129 1-(1,3-Dichloropropyl)-3,5-difluorobenzene

1-(1,3-Dichloropropyl)-3,5-difluorobenzene

Cat. No.: B13696129
M. Wt: 225.06 g/mol
InChI Key: AYLYKGBMBQXHHX-UHFFFAOYSA-N
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Description

1-(1,3-Dichloropropyl)-3,5-difluorobenzene is an organic compound characterized by the presence of both chlorine and fluorine atoms attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1,3-Dichloropropyl)-3,5-difluorobenzene can be synthesized through several methods. One common approach involves the chlorination of propylene to produce 1,3-dichloropropane, which is then reacted with 3,5-difluorobenzene under specific conditions to yield the desired compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chlorination and fluorination processes. These processes are carried out in controlled environments to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(1,3-Dichloropropyl)-3,5-difluorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated and fluorinated benzoic acids, while reduction can produce dechlorinated derivatives .

Scientific Research Applications

1-(1,3-Dichloropropyl)-3,5-difluorobenzene has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential effects on biological systems and its use in biochemical assays.

    Medicine: Explored for its potential therapeutic properties and as a building block in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1,3-Dichloropropyl)-3,5-difluorobenzene involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • 1,3-Dichloropropane
  • 1,3-Dichloropropene
  • 3,5-Difluorobenzene

Comparison: 1-(1,3-Dichloropropyl)-3,5-difluorobenzene is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical propertiesFor instance, 1,3-dichloropropane and 1,3-dichloropropene are primarily used as fumigants, while 3,5-difluorobenzene is a common intermediate in organic synthesis .

Properties

Molecular Formula

C9H8Cl2F2

Molecular Weight

225.06 g/mol

IUPAC Name

1-(1,3-dichloropropyl)-3,5-difluorobenzene

InChI

InChI=1S/C9H8Cl2F2/c10-2-1-9(11)6-3-7(12)5-8(13)4-6/h3-5,9H,1-2H2

InChI Key

AYLYKGBMBQXHHX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1F)F)C(CCCl)Cl

Origin of Product

United States

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